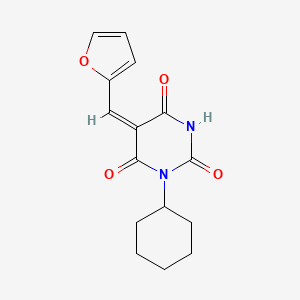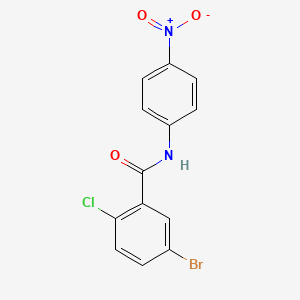![molecular formula C22H23NO2 B5197083 N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide, also known as GW501516 or Endurobol, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its purported ability to enhance endurance and fat burning.
Wirkmechanismus
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide acts as a PPARδ agonist, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ by N-[2-(4-propylphenoxy)ethyl]-1-naphthamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may contribute to its metabolic effects.
Biochemical and Physiological Effects:
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide has been shown to increase endurance and reduce body weight in animal models. It has also been reported to improve insulin sensitivity, reduce inflammation, and improve lipid profiles in humans. However, there are concerns about its potential side effects on the liver and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide is a useful tool for studying the role of PPARδ in energy metabolism and inflammation. It can be used to investigate the effects of PPARδ activation on gene expression, mitochondrial function, and other metabolic parameters. However, its potential side effects and off-target effects should be taken into account when interpreting the results of experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of N-[2-(4-propylphenoxy)ethyl]-1-naphthamide. For example, more studies are needed to elucidate the precise mechanisms by which it improves endurance and metabolic parameters. Additionally, the potential long-term effects of N-[2-(4-propylphenoxy)ethyl]-1-naphthamide on human health need to be carefully evaluated. Finally, there is a need for the development of safer and more effective PPARδ agonists for clinical use.
Synthesemethoden
The synthesis of N-[2-(4-propylphenoxy)ethyl]-1-naphthamide involves several steps, starting with the reaction of 4-bromophenol with propylamine to form 4-propylaniline. The resulting compound is then reacted with 2-bromoethylphenoxyacetic acid to yield N-[2-(4-propylphenoxy)ethyl]-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-propylphenoxy)ethyl]-1-naphthamide has been extensively studied in both animal models and human trials. In animal studies, it has been shown to improve endurance and increase fat oxidation, leading to a reduction in body weight and improved metabolic parameters. In human trials, it has been investigated as a potential treatment for metabolic disorders such as type 2 diabetes and dyslipidemia, but the results have been mixed.
Eigenschaften
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-6-17-11-13-19(14-12-17)25-16-15-23-22(24)21-10-5-8-18-7-3-4-9-20(18)21/h3-5,7-14H,2,6,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUXVIWBKBWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5197004.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5197015.png)

![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)

![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5197072.png)
![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)
